1,4-Bis(benzyloxy)cyclohexane
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Overview
Description
1,4-Bis(benzyloxy)cyclohexane is a cyclic compound characterized by two benzyl ether groups attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(benzyloxy)cyclohexane can be synthesized through the reaction of 1,4-cyclohexanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(benzyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The benzyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-cyclohexanediol and benzyl alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as
Properties
CAS No. |
74056-00-1 |
---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.41 |
IUPAC Name |
(4-phenylmethoxycyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C20H24O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
VPUVXJLDKQPOGL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyms |
1,4-Bis(benzyloxy)cyclohexane; 1,1’-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene; |
Origin of Product |
United States |
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